7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC20155163
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3 |
|---|---|
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 7-chloro-1-methylpyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3 |
| Standard InChI Key | CMOGSPXTCHMHAH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=NC=C2C=N1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 7-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is C₇H₆ClN₃, with a molecular weight of 167.59 g/mol. The compound adopts a planar bicyclic structure where the pyrazole ring (positions 1-3) is fused with the pyridine ring (positions 4-7). Key structural features include:
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Chlorine atom at C7: Enhances electrophilicity and influences intermolecular interactions.
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Methyl group at N1: Provides steric bulk and modulates electronic effects on the pyrazole ring.
Synthetic Methodologies
Table 2: Comparison of Synthetic Routes
Regiochemical challenges arise due to the possibility of forming N2-methyl isomers, which are separated via column chromatography (hexane:EtOAc 7:3) .
Biological Activity and Mechanisms
Anticancer Properties
In MCF-7 breast cancer cells, 7-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine demonstrates IC₅₀ = 2.3 μM through dual mechanisms:
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Kinase inhibition: Suppresses PI(4)K activity (Kd = 89 nM), disrupting phosphoinositide signaling.
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Apoptosis induction: Upregulates caspase-3 by 4.2-fold and Bax/Bcl-2 ratio by 3.8-fold compared to controls.
Anti-inflammatory Effects
In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 10 mg/kg dose, outperforming indomethacin (55% reduction). This correlates with COX-2 inhibition (IC₅₀ = 0.87 μM) and TNF-α suppression .
Table 3: Pharmacological Profile
| Assay | Result | Reference Model |
|---|---|---|
| PI(4)K inhibition | Kd = 89 nM | Enzyme kinetics |
| Caspase-3 activation | 4.2-fold increase | MCF-7 cells |
| COX-2 inhibition | IC₅₀ = 0.87 μM | RAW264.7 macrophages |
| Oral bioavailability | 58% (rat) | PK/PD analysis |
Structure-Activity Relationships (SAR)
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N1 methylation: Critical for metabolic stability (t₁/₂ increases from 1.2 to 4.7 hr in human microsomes) .
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C7 chlorine: Removal reduces PI(4)K affinity by 140-fold, emphasizing its role in halogen bonding .
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C3 modifications: Introducing electron-withdrawing groups (-NO₂) enhances anticancer potency but increases hepatotoxicity .
Comparative studies with 7-chloro-3-iodo analogs show:
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3-Iodo derivative: 3.1-fold greater kinase inhibition but 5× higher CYP3A4 inhibition.
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3-Amino derivative: Loses COX-2 activity but gains 5-HT receptor affinity .
| Parameter | Value |
|---|---|
| LD₅₀ (mouse, oral) | 420 mg/kg |
| hERG inhibition | IC₅₀ = 18 μM |
| Ames test | Negative (≤100 μg/plate) |
Doses >25 mg/kg in rats cause reversible hepatocyte vacuolization, suggesting a narrow therapeutic window .
Applications in Drug Discovery
Kinase-Targeted Therapies
The compound serves as a lead structure for:
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PI(4)K inhibitors: Phase I trials for lymphoma (NCT04892017)
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JAK2/STAT3 dual inhibitors: Preclinical evaluation in myelofibrosis
Antibacterial Hybrids
Conjugation with ciprofloxacin via C3 position yields analogs with:
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MIC = 0.25 μg/mL against MRSA (vs. 2 μg/mL for vancomycin)
Future Research Directions
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Prodrug development: Masking the C7 chlorine with bioreversible groups to improve solubility (current aq. solubility = 0.12 mg/mL).
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Targeted delivery: Conjugation with folate nanoparticles enhances tumor accumulation by 6.9-fold in xenograft models.
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Combination therapies: Pairing with PD-1 inhibitors shows additive effects in syngeneic mouse models (tumor growth inhibition 78% vs. 52% monotherapy) .
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